molecular formula C20H14FN3O4S B2642300 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 307541-77-1

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2642300
CAS No.: 307541-77-1
M. Wt: 411.41
InChI Key: VLTYQVNOCRPEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolone ring, a thiadiazole ring, and various functional groups such as fluorobenzoyl and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be formed by cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.

    Functional Group Introduction: The fluorobenzoyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like fluorobenzoyl chloride and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The unique structure of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the fluorobenzoyl and methoxyphenyl may enhance its binding affinity and specificity. The thiadiazole ring may also play a role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S/c1-28-14-8-4-11(5-9-14)16-15(17(25)12-2-6-13(21)7-3-12)18(26)19(27)24(16)20-23-22-10-29-20/h2-10,16,25H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHRGEWPFVQACI-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.